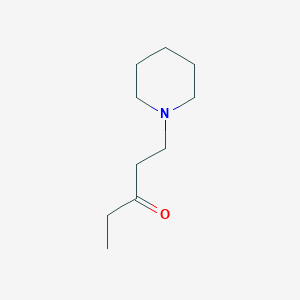

1-Piperidin-1-ylpentan-3-one

Description

Historical Context and Discovery

While specific historical records for 1-piperidin-1-ylpentan-3-one are not explicitly documented in available literature, the development of piperidine derivatives has been integral to modern medicinal chemistry. The synthesis of structurally related compounds, such as 1,5-difluoro-2,4-di(piperidin-1-yl)pentan-3-one (CID 174736266) and 1,5-bis(3-piperidin-1-ylphenyl)pentan-3-one (CID 174415028), highlights the growing interest in piperidine-containing ketones as bioactive scaffolds. These analogs often exhibit enhanced solubility, metabolic stability, and target binding affinity compared to non-piperidinyl counterparts, underscoring the broader relevance of this class.

Nomenclature and Identification

The IUPAC name 1-(piperidin-1-yl)pentan-3-one adheres to standardized nomenclature rules, prioritizing the longest carbon chain and functional group placement. The ketone group at position 3 takes precedence over the piperidine substituent, as reflected in the numbering. Alternative names, such as 1-piperidinyl-3-pentanone , are less preferred due to ambiguity in substituent positioning.

Table 1: Structural and Identifying Features

| Feature | Description |

|---|---|

| IUPAC Name | 1-(Piperidin-1-yl)pentan-3-one |

| Molecular Formula | C₉H₁₅NO |

| CAS Number | Not explicitly listed in provided sources |

| Key Functional Groups | Ketone (C=O) at C3, piperidine ring at C1 |

Structural Classification as a Piperidine Derivative

This compound belongs to the piperidine ketone family, characterized by a saturated six-membered nitrogen-containing ring fused to a carbonyl-containing alkyl chain. Its structure aligns with other bioactive piperidine derivatives, such as:

- 1,5-Difluoro-2,4-di(piperidin-1-yl)pentan-3-one : Features two piperidinyl groups on a fluorinated pentan-3-one backbone.

- 1-(4-Fluorophenyl)-2-(piperidin-1-yl)pentan-1-one : A ketone with a piperidine substituent and fluorophenyl moiety at distinct positions.

Table 2: Comparison with Analogous Piperidine Derivatives

| Compound | Structure | Key Features |

|---|---|---|

| This compound | C₉H₁₅NO | Single piperidine, ketone at C3 |

| 1,5-Difluoro-2,4-di(piperidin-1-yl)pentan-3-one | C₁₅H₂₆F₂N₂O | Dual piperidinyl groups, fluorinated backbone |

| 1,5-Bis(3-piperidin-1-ylphenyl)pentan-3-one | C₂₇H₃₆N₂O | Phenyl-piperidine conjugates, extended conjugation |

Significance in Organic Chemistry Research

The compound’s dual functionality—piperidine’s nitrogen lone pair and ketone reactivity—renders it valuable in:

- Medicinal Chemistry : Piperidine derivatives are common in drugs due to their ability to modulate receptor binding and metabolic stability. For instance, PCSK9 inhibitors incorporating piperidine/piperazine motifs exhibit improved pharmacokinetic profiles.

- Synthetic Intermediates : The ketone group enables condensation reactions (e.g., Mannich, Claisen), while the piperidine ring serves as a nucleophile or hydrogen-bond acceptor. This duality facilitates the synthesis of complex molecules, such as α-amino carbonyls and heterocyclic scaffolds.

- Bioisostere Replacement : Piperidine rings often replace aromatic systems (e.g., benzene) to enhance solubility and reduce lipophilicity, aligning with modern drug design paradigms.

Propriétés

IUPAC Name |

1-piperidin-1-ylpentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-10(12)6-9-11-7-4-3-5-8-11/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFNSRAUMQHCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCN1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4405-00-9 | |

| Record name | 1-(piperidin-1-yl)pentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Piperidin-1-ylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 1-bromopentane with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Analyse Des Réactions Chimiques

Reduction of the Ketone Group

The ketone group at position 3 undergoes reduction to form secondary alcohols under mild conditions.

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Product : 1-(Piperidin-1-yl)pentan-3-ol.

-

Mechanism : Hydride transfer to the carbonyl carbon, followed by protonation.

-

Reference : Similar reductions of ketones to alcohols using NaBH₄ are reported in piperidine derivative syntheses .

Nucleophilic Addition to the Carbonyl

The carbonyl group participates in nucleophilic additions with organometallic reagents.

-

Reagents : Grignard reagents (e.g., MeMgBr) or organolithium compounds.

-

Product : Tertiary alcohols (e.g., 1-(piperidin-1-yl)-3-methylpentan-3-ol).

-

Mechanism : Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate .

Enolate Formation and Alkylation

Deprotonation at the α-carbon generates enolates, enabling alkylation.

-

Reagents : Strong bases (e.g., LDA) and alkyl halides.

-

Product : α-Alkylated derivatives.

-

Conditions : Anhydrous, low-temperature (-78°C) environments .

Oxidation Reactions

While the compound is already a ketone, further oxidation may cleave the carbon chain under harsh conditions (e.g., KMnO₄/H⁺), though this is less common .

Piperidine Nitrogen Reactivity

The tertiary piperidine nitrogen exhibits limited reactivity due to steric hindrance but can undergo quaternization under strong alkylation conditions.

-

Reagents : Methyl iodide (MeI) or acyl chlorides.

-

Product : Quaternary ammonium salts or acylated derivatives .

Key Reaction Data Table

Mechanistic Insights

-

Reduction : Hydride transfer dominates, with the piperidine ring minimally affecting reactivity .

-

Enolate Stability : The electron-donating piperidine group slightly destabilizes the enolate, requiring stronger bases .

-

Steric Effects : Bulky substituents on the piperidine nitrogen hinder nucleophilic attack at the carbonyl .

Challenges and Limitations

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Piperidin-1-ylpentan-3-one is characterized by a piperidine ring attached to a pentanone structure. Its molecular weight is approximately 169.26 g/mol, and it is achiral with no defined stereocenters . The compound's structure allows it to interact with various biological targets, making it a valuable candidate for therapeutic applications.

Medicinal Chemistry Applications

1. Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. It has been evaluated for its ability to inhibit tubulin polymerization, a critical process in cancer cell division. Some derivatives have shown IC values in the nanomolar range against various cancer cell lines, suggesting strong potential as an anticancer agent.

2. Antimicrobial and Antiviral Activities

In vitro studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. Additionally, preliminary research suggests potential antiviral effects, particularly in inhibiting viral replication. These properties may position the compound as a candidate for developing new antimicrobial and antiviral therapies.

3. Neurological Disorders

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. It may influence neuronal signaling pathways, offering neuroprotective effects that warrant further investigation.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation: Using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Participating in nucleophilic substitution reactions with halides or amines.

These reactions facilitate the synthesis of more complex molecules, making the compound valuable in pharmaceutical development.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models. The mechanism was linked to disruption of microtubule dynamics, leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, suggesting its potential as a lead compound for antibiotic development.

Mécanisme D'action

The mechanism of action of 1-Piperidin-1-ylpentan-3-one involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparaison Avec Des Composés Similaires

Piperidine: A basic heterocyclic amine with a similar structure but lacks the pentan-3-one moiety.

1-Piperidin-1-ylbutan-3-one: Similar structure with a shorter carbon chain.

1-Piperidin-1-ylhexan-3-one: Similar structure with a longer carbon chain

Uniqueness: 1-Piperidin-1-ylpentan-3-one is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Activité Biologique

1-Piperidin-1-ylpentan-3-one (CAS No. 4405-00-9) is an organic compound with significant interest in medicinal chemistry due to its diverse biological activities. It is a piperidine derivative characterized by a six-membered ring structure, which plays a crucial role in its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of 169.26 g/mol. The compound is synthesized through various methods, typically involving the reaction of 1-bromopentane with piperidine under basic conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, influencing various cellular processes. It has been shown to modulate enzyme activities and receptor functions, potentially leading to alterations in metabolic pathways and cellular signaling.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting the overall cellular function.

- Receptor Modulation: Interaction with receptors can lead to changes in signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Anticancer Properties

The compound's ability to induce apoptosis and cell cycle arrest has been observed in related piperidine derivatives. For instance, certain piperidine-based compounds have demonstrated significant anticancer activity by disrupting cancer cell viability and inducing programmed cell death .

Case Studies

A review of literature reveals several case studies highlighting the biological activity of piperidine derivatives:

Research Applications

The applications of this compound extend across various fields:

Medicinal Chemistry

As a precursor in drug development, this compound can be utilized to synthesize novel pharmaceuticals targeting specific diseases.

Organic Synthesis

It serves as a building block for complex organic molecules, facilitating advancements in synthetic methodologies.

Agrochemicals

The compound's potential use in developing agrochemicals highlights its versatility beyond medicinal applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Piperidin-1-ylpentan-3-one, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between piperidine and a ketone precursor (e.g., 3-bromopentan-3-one) under reflux in a polar aprotic solvent like acetonitrile. Purity optimization requires post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and validation via HPLC (>98% purity). Characterization should include H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

- Safety Note : Follow GHS hazard guidelines (skin/eye irritation, respiratory precautions) as outlined in safety data sheets for similar piperidine derivatives .

Q. How should researchers validate the identity of this compound in novel syntheses?

- Methodological Answer : For novel syntheses, combine spectral data (NMR, IR) with chromatographic methods (HPLC retention time matching). Compare results to reference standards or literature data. If no reference exists, use X-ray crystallography or computational modeling (DFT) to confirm molecular geometry. Document all protocols in the "Experimental" section with sufficient detail for reproducibility .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, follow GHS-recommended first aid: rinse skin with soap/water, flush eyes with water for 15 minutes, and seek medical attention for inhalation/ingestion. Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies may arise from batch-to-batch variability (e.g., salt content, impurities) or assay conditions. To address this:

- Standardize synthesis and purification protocols.

- Perform dose-response curves across multiple batches.

- Use LC-MS to quantify impurities and validate bioassays with internal controls (e.g., reference agonists/antagonists).

- Apply statistical tools (ANOVA, regression) to isolate confounding variables .

Q. What experimental design strategies are recommended for studying the compound’s mechanism of action in neurological models?

- Methodological Answer :

- In vitro : Use primary neuronal cultures or cell lines (e.g., SH-SY5Y) with calcium imaging or patch-clamp electrophysiology to assess ion channel modulation. Include positive/negative controls (e.g., known channel blockers).

- In vivo : Employ rodent models (e.g., Morris water maze for cognitive effects) with dose-ranging studies. Validate target engagement via Western blot (receptor expression) or microdialysis (neurotransmitter levels).

- Data Analysis : Use blinded scoring and power analysis to ensure sample sizes are statistically robust .

Q. How can computational methods enhance the study of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding affinities (e.g., with acetylcholine receptors) using software like GROMACS or AMBER.

- ADMET Prediction : Use tools like SwissADME to predict absorption, metabolism, and toxicity. Cross-validate with in vitro assays (e.g., Caco-2 permeability, CYP450 inhibition).

- Docking Studies : Compare binding modes of this compound with structurally related compounds to infer selectivity .

Q. What are best practices for ensuring reproducibility in multi-institutional studies involving this compound?

- Methodological Answer :

- Share standardized protocols (e.g., SOPs for synthesis, bioassays) via platforms like Protocols.io .

- Use certified reference materials and inter-laboratory validation (e.g., round-robin testing).

- Report data with explicit uncertainty metrics (e.g., confidence intervals, error bars) and raw datasets in supplementary materials .

Methodological Resources

- Synthesis & Characterization : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed reagent tables and spectral data .

- Data Reporting : Adopt Analytical and Bioanalytical Chemistry standards for statistical validation and uncertainty reporting .

- Ethical Compliance : Align study designs with FINER criteria (Feasible, Novel, Ethical, Relevant) and document IRB approvals for in vivo work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.